(2-Benzylphenyl)methanol

Description

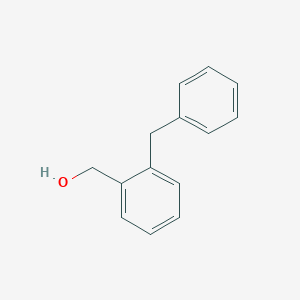

Structure

2D Structure

Properties

IUPAC Name |

(2-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKWHQWJTVWORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166472 | |

| Record name | 2-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-00-1 | |

| Record name | 2-(Phenylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1586-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, o-benzyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQA3H3HVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Benzylphenyl Methanol and Its Derivatives

Novel Reaction Pathways and Mechanistic Insights in Synthesis

The construction of the (2-benzylphenyl)methanol framework relies on the formation of a key carbon-carbon bond between the two aromatic rings and the subsequent or concurrent establishment of the hydroxymethyl group. Modern synthetic chemistry offers several powerful tools to achieve this transformation with precision and control.

Exploration of Friedel-Crafts Alkylation Analogues

The classical Friedel-Crafts alkylation, while a fundamental method for forming aryl-alkyl bonds, suffers from several drawbacks, including the potential for polyalkylation and carbocation rearrangements. However, modern variations of this reaction can be envisioned for the synthesis of precursors to this compound. A plausible, though not explicitly documented, approach could involve the Friedel-Crafts acylation of diphenylmethane, followed by reduction.

A more direct, yet challenging, Friedel-Crafts-type approach would be the benzylation of a protected 2-halobenzyl alcohol. However, the presence of the protected alcohol and the halide on the same ring could lead to complex product mixtures. A more refined strategy involves the use of benzylating agents that are less prone to side reactions, such as benzyl (B1604629) alcohols or their derivatives, under milder catalytic conditions.

Investigations into Advanced Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the synthesis of biaryl compounds. This methodology offers high functional group tolerance and generally proceeds under mild conditions. A viable route to this compound would involve the coupling of a suitably protected 2-halobenzyl alcohol with a benzylboronic acid derivative, or vice versa.

For instance, the Suzuki-Miyaura coupling of 2-bromobenzyl alcohol (with the hydroxyl group protected, for example, as a silyl (B83357) ether) with benzylboronic acid pinacol (B44631) ester in the presence of a palladium catalyst and a suitable base would yield the protected this compound, which can then be deprotected to afford the final product. While specific literature on this exact transformation is scarce, numerous examples of Suzuki-Miyaura couplings of benzyl halides with arylboronic acids to form diarylmethanes support the feasibility of this approach. nih.govnih.gov

A general representation of this synthetic strategy is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromobenzyl silyl ether | Benzylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | This compound silyl ether |

This table represents a generalized Suzuki-Miyaura coupling reaction for the synthesis of a this compound precursor, based on established methodologies for similar transformations.

Another powerful coupling method is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A potential application here would be the reaction of a benzylzinc halide with a protected 2-halobenzyl alcohol.

Chemo- and Regioselective Synthetic Approaches

The synthesis of this compound can also be achieved through the selective reduction of a precursor containing a carbonyl group. For example, 2-benzylbenzaldehyde (B2445370) can be selectively reduced to this compound using a variety of reducing agents. The chemoselectivity of this reduction is crucial if other reducible functional groups are present in the molecule.

A common route to 2-benzylbenzaldehyde involves the oxidation of this compound itself, but for a synthetic approach, one could envision the formylation of diphenylmethane, although achieving the desired regioselectivity (ortho-substitution) can be challenging. A more controlled approach involves the synthesis of 2-benzylbenzoic acid, which can then be reduced to the target alcohol. The reduction of a carboxylic acid to an alcohol typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The synthesis of 2-benzylbenzoic acid can be accomplished through various methods, including the oxidation of 2-methyldiphenylmethane (B1215975) or through coupling strategies followed by oxidation.

| Precursor | Reducing Agent | Solvent | Product |

| 2-Benzylbenzaldehyde | NaBH₄ | Methanol (B129727) | This compound |

| 2-Benzylbenzoic acid | LiAlH₄ | Tetrahydrofuran | This compound |

This table illustrates common reduction methods for the synthesis of this compound from its corresponding aldehyde and carboxylic acid precursors.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring directs the deprotonation of the ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile. For the synthesis of this compound, one could envision the use of a protected benzyl alcohol as the starting material. The protected hydroxyl group can act as a directing group, facilitating lithiation at the ortho position. Subsequent reaction with a benzyl halide would introduce the benzyl group. However, the efficiency of this reaction can be influenced by the nature of the protecting group and the reaction conditions. A known example of a similar transformation is the ortho-allylation of benzyl alcohols, which proceeds in good yield. acs.org

Stereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the introduction of substituents on the benzylic carbon or on the aromatic rings can create chiral centers. The stereoselective synthesis of such chiral analogues is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

For the synthesis of chiral derivatives, asymmetric reduction of a prochiral ketone precursor, such as 2-benzylacetophenone, using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal hydrides, can provide access to enantiomerically enriched alcohols.

Another approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed. While no specific examples for this compound derivatives are readily available, this is a well-established strategy in asymmetric synthesis.

Catalytic Strategies in the Preparation of this compound Scaffolds

Catalysis plays a pivotal role in the development of efficient and sustainable synthetic methods. For the preparation of this compound and its derivatives, both homogeneous and heterogeneous catalysis have been employed, particularly in the context of coupling reactions and C-H activation.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. As discussed in the context of advanced coupling reactions (Section 2.1.2), palladium-based homogeneous catalysts are instrumental in Suzuki-Miyaura and Negishi couplings for the formation of the biaryl linkage in the this compound scaffold. nih.govnih.gov

The choice of ligand for the metal center is crucial in tuning the catalyst's activity and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and various bidentate and bulky electron-rich phosphines, are commonly employed in these coupling reactions.

More recently, research has focused on the direct C-H activation/functionalization as a highly atom-economical approach. A hypothetical, yet mechanistically plausible, route to a precursor of this compound could involve the palladium-catalyzed ortho-benzylation of toluene. This would require a directing group on the toluene to achieve the desired regioselectivity. While challenging, the field of C-H activation is rapidly advancing and may offer future pathways to this and related structures.

Heterogeneous Catalysis in Multi-step Syntheses

In the context of synthesizing this compound, which can be prepared via the reduction of 2-benzoylbenzoic acid or its ester, or through a Suzuki coupling followed by reduction, heterogeneous catalysts are pivotal. google.com For instance, the reduction of a carbonyl group to an alcohol is a fundamental step that can be efficiently achieved through catalytic hydrogenation.

Key reaction types in the synthesis of this compound and its derivatives where heterogeneous catalysts are employed include:

Hydrogenation/Reduction: The conversion of a ketone (like in a 2-benzoylphenyl precursor) to the final secondary alcohol is a classic application. Catalysts such as Platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) are effective for such transformations under hydrogen pressure. cmu.edu In some cases, solid-state hydrogenation using PtO₂ can proceed efficiently even under mild conditions. cmu.edu

Coupling Reactions: Suzuki coupling, a powerful method for forming the biaryl backbone of the molecule from precursors like 3-bromo-2-tolyl acid and phenylboronic acid, traditionally uses homogeneous palladium catalysts. google.com However, significant research is dedicated to developing heterogeneous palladium catalysts (e.g., Pd nanoparticles on various supports) to simplify the process and prevent palladium contamination in the final product.

Etherification: In the synthesis of derivatives, such as the benzylation of alcohols, solid acid catalysts like heteropoly acids impregnated on K-10 clay can be used under solvent-free conditions, demonstrating the versatility of heterogeneous systems. mdpi.com

The table below summarizes representative heterogeneous catalysts and their applications in reactions pertinent to the synthesis of this compound.

| Catalyst System | Reaction Type | Application Example | Key Advantages |

| PtO₂ (Adams' catalyst) | Hydrogenation | Reduction of a diaryl ketone to a secondary alcohol. cmu.edu | High activity, effective under various conditions. |

| Cu/ZnO/Al₂O₃ | Hydrogenation | Industrial catalyst for methanol synthesis, adaptable for CO₂ hydrogenation to alcohols. nih.govupb.ro | High selectivity, well-established technology. |

| Palladium on Carbon (Pd/C) | Hydrogenation/Coupling | Reduction of carbonyls; development for heterogeneous Suzuki coupling. | Widely available, efficient, reusable. |

| Supported Heteropoly Acids | Etherification/Alkylation | Benzylation of alcohols and glycerol. mdpi.com | Strong acidity, stable, reusable, suitable for solvent-free reactions. |

| Supported Gold Nanoparticles | Oxidation | Selective oxidation of benzyl alcohol (a reverse reaction, but demonstrates principle). researchgate.net | High selectivity under mild conditions. |

The choice of catalyst and support is crucial as it can influence not only the reaction rate but also the selectivity towards the desired product. youtube.comyoutube.com For example, in CO₂ hydrogenation, the support material for copper catalysts can determine whether methanol or carbon monoxide is the primary product. youtube.com

Green Chemistry Principles in Synthetic Design (e.g., Solvent-free or Aqueous Media, Mechanochemistry)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itchemijournal.com This paradigm shift is increasingly influencing the synthesis of fine chemicals, including this compound and its derivatives.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Solvents and Auxiliaries: A major focus is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. A notable development is the metal-free synthesis of various benzyl alcohols from p-toluenesulfonylhydrazones using water as the solvent, with reactions proceeding efficiently under reflux or microwave irradiation. organic-chemistry.org

Solvent-Free Reactions: Eliminating the solvent entirely can lead to higher reaction rates, reduced waste, and simplified workup procedures. rsc.org The benzylation of aromatic hydrocarbons using benzyl alcohols can be achieved with excellent yields at room temperature under solvent-free conditions using supported reagents like P₂O₅ on silica (B1680970) or alumina. researchgate.net Similarly, Michael addition reactions have been successfully performed without solvents. cmu.edu

Catalysis: As discussed in the previous section, using catalysts (especially reusable heterogeneous ones) is superior to stoichiometric reagents in terms of atom economy and waste reduction. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of benzyl alcohols and their deuterated analogs in water. organic-chemistry.org

Mechanochemistry: This involves using mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of a solvent. chemijournal.com The Biginelli reaction, for example, can be performed using a simple grinding technique, which is environmentally benign and simplifies the workup process. chemijournal.com This approach avoids the need for heating and bulk solvents.

The following table outlines green synthetic techniques and their benefits in the context of preparing this compound and related structures.

| Green Chemistry Technique | Description | Example Application | Advantages |

| Aqueous Media Synthesis | Using water as the reaction solvent. organic-chemistry.org | Metal-free synthesis of benzyl alcohols from tosylhydrazones in H₂O. organic-chemistry.org | Non-toxic, non-flammable, low cost, simplified product isolation. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often between neat reactants or on a solid support. rsc.orgresearchgate.net | Benzylation of arenes with benzylic alcohols using P₂O₅/Al₂O₃. researchgate.net | Reduced waste, higher throughput, often milder conditions, easy workup. |

| Mechanochemistry (Grinding) | Using mechanical energy to drive reactions between solids. chemijournal.com | Catalyst-free, one-pot synthesis of pyrazoles via grinding. chemijournal.com | Eliminates bulk solvents, energy efficient, rapid reaction times. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. organic-chemistry.org | Synthesis of deuterium-labeled alcohols from tosylhydrazones in D₂O. organic-chemistry.org | Significant reduction in reaction time, improved yields, uniform heating. |

By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and economically viable. uniroma1.itgcande.org

Optimization of Reaction Conditions and Yields in Complex Syntheses

The optimization process is a multi-variable problem, often involving the systematic variation of one parameter while keeping others constant (one-variable-at-a-time) or using more advanced statistical methods like Design of Experiments (DoE). Key parameters that are typically optimized include:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can increase the rate, they may also promote side reactions or cause catalyst deactivation, thus lowering selectivity and yield. scielo.br For instance, in the synthesis of 2-methyl-3-biphenylmethanol, the reduction of the carboxylic acid precursor is initiated at 0 °C and then allowed to proceed at room temperature to control the reaction rate and maximize yield. google.com

Catalyst Loading and Concentration: The amount of catalyst affects the reaction rate. However, simply increasing the catalyst amount is not always cost-effective and can sometimes complicate product purification. In the synthesis of dihydrobenzofuran neolignans, optimizing the concentration of the silver(I) oxide oxidant was crucial; 0.5 equivalents provided the best balance between conversion and selectivity. scielo.br

Reactant Stoichiometry: The molar ratio of reactants can significantly influence the reaction outcome, especially in preventing side reactions or driving the reaction to completion.

Solvent and pH: The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway. In the Suzuki coupling step for a biphenyl (B1667301) precursor, maintaining the pH between 8-9 with sodium carbonate was found to be important for achieving a high yield. google.com

The table below illustrates how different parameters can be optimized to improve the yield and efficiency of complex syntheses, with examples relevant to the preparation of this compound.

| Parameter | Objective | Example of Variation | Potential Impact on Yield/Selectivity | Reference Context |

| Temperature | Maximize rate while minimizing side reactions and decomposition. | 0 °C, Room Temperature, 85 °C (Reflux) | Lower temperatures may increase selectivity; higher temperatures increase conversion but can lead to by-products. | google.comscielo.br |

| Catalyst/Reagent Concentration | Achieve high conversion with minimal catalyst/reagent use. | 0.5 equiv., 0.7 equiv., 1.0 equiv. of oxidant/catalyst. | An optimal concentration exists; excess can lead to side reactions or be uneconomical. | scielo.br |

| Reaction Time | Maximize product formation before degradation or side reactions dominate. | 0.5 h, 4 h, 12 h, 20 h | Yield may plateau and then decrease as by-products form over extended periods. | google.comscielo.br |

| Solvent | Improve solubility, stabilize intermediates, and enhance reaction rate. | Dichloromethane, Benzene (B151609), Acetonitrile (B52724), Water | Acetonitrile proved to be a "greener" and effective solvent in one study. Water can enable novel, metal-free pathways. | organic-chemistry.orgscielo.br |

| pH / Base | Control reactivity of functional groups and catalyst activity. | Use of K₂CO₃ vs. Na₂CO₃ to achieve pH 8-9. | Crucial for activating catalysts (e.g., boronic acid in Suzuki coupling) and preventing side reactions. | google.com |

| Forced Periodic Operation | Introduce reactants periodically instead of a continuous feed. | Pulsing CO concentration and feed flow rate. | Can significantly improve both yield and production rate compared to optimal steady-state conditions. | mpg.demdpi.com |

Systematic optimization, potentially aided by numerical and multi-objective frameworks, is essential for transitioning a synthetic route from laboratory-scale discovery to an efficient, large-scale manufacturing process. upb.rompg.deresearchgate.net

Elucidation of Reaction Mechanisms and Kinetics Involving 2 Benzylphenyl Methanol

Mechanistic Pathways of Functional Group Transformations

The transformation of the hydroxyl group in (2-Benzylphenyl)methanol is central to its reactivity. The pathways for these transformations are highly dependent on the reaction conditions, including the solvent and the presence of catalysts.

Investigations into Solvolysis Reactions (e.g., in aqueous methanol)

Solvolysis of benzylic alcohols, such as this compound, in aqueous methanol (B129727) can proceed through different mechanisms, primarily distinguished as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The specific pathway is influenced by the structure of the alcohol and the properties of the solvent.

In the case of benzylic systems, the stability of the potential benzyl (B1604629) carbocation intermediate is a critical factor. For benzyl chlorides, which are precursors to the corresponding alcohols, studies in aqueous ethanol (B145695) have shown that those with strong conjugative electron-donating groups in the para-position tend to solvolyze via an SN1 mechanism. researchgate.net Conversely, other activated benzyl chlorides are more likely to follow an SN2 pathway with a loose transition state. researchgate.net

The solvolysis of acetyl chloride in various aqueous mixtures, including aqueous methanol, demonstrates a high sensitivity to the solvent's ionizing power, which is consistent with significant C-Cl bond cleavage in the transition state. nih.gov While this is not a direct analogue, it highlights the importance of solvent effects in determining the reaction mechanism. For the solvolysis of substituted benzyl chlorides, a change from a concerted SN2 mechanism to a stepwise SN1 mechanism (DN + AN) is observed as the substituent becomes more electron-donating, which stabilizes the carbocation intermediate. nih.gov

In a mixed solvent system like aqueous methanol, both water and methanol act as nucleophiles, leading to a mixture of products. The ratio of the resulting ether (from methanolysis) to the alcohol (from hydrolysis) can provide insights into the reaction mechanism. For example, in the solvolysis of benzyl phenyl ether in high-temperature aqueous methanol under high pressure, products such as benzyl methyl ether and benzyl alcohol were formed, indicating competitive solvolysis by both solvent components. rsc.org

Table 1: Mechanistic Aspects of Solvolysis for Benzylic Compounds

| Compound Family | Observed Mechanism | Influencing Factors |

|---|---|---|

| Substituted Benzyl Chlorides | SN1 or SN2 | Nature of substituent (electron-donating vs. withdrawing), solvent ionizing power. researchgate.netnih.gov |

| Acetyl Chloride | SN2-like | High sensitivity to nucleophilic attack and solvent ionizing power. nih.gov |

| Benzyl Phenyl Ether | Competitive Solvolysis | High temperature and pressure, molar fraction of methanol in water. rsc.org |

This table is generated based on data from analogous compounds to infer potential pathways for this compound.

Studies on Hydrogenolysis Processes and Hydrogen Donor Solvents

Hydrogenolysis is a key reaction for cleaving C-O bonds in benzylic systems. This process is particularly relevant in the context of lignin (B12514952) depolymerization, where molecules with similar ether linkages are abundant. mdpi.comrsc.org this compound, with its benzyl-aryl ether-like structure after potential dehydration, can be considered in this context.

The catalytic hydrogenolysis of benzyl phenyl ether (BPE), a common model compound for the α-O-4 linkage in lignin, has been extensively studied. mdpi.com The reaction typically involves the cleavage of the Caliphatic–O bond to yield toluene (B28343) and phenol. mdpi.comrsc.org This process is often facilitated by heterogeneous catalysts, such as supported nickel or palladium. mdpi.comrsc.orgnih.gov

The choice of solvent is crucial. Hydrogen-donor solvents like methanol, ethanol, and isopropanol (B130326) can be used in catalytic transfer hydrogenolysis. mdpi.com In these cases, the solvent itself provides the hydrogen required for the cleavage reaction. For instance, the hydrogenolysis of benzylic alcohols and their derivatives over a Pd/C catalyst can be significantly enhanced by using CO2-expanded methanol. rsc.org The CO2 promotes the reaction by increasing hydrogen solubility and creating a more acidic environment, which aids in the departure of the hydroxyl group. rsc.org

Mechanocatalysis, a solvent-free approach using ball milling, has also been shown to be effective for the hydrogenolysis of BPE over supported nickel catalysts at room temperature. rsc.org This method follows a similar reaction network to solution-based reactions, producing toluene and phenol. rsc.org

Table 2: Products of Hydrogenolysis of Benzyl Phenyl Ether (BPE) with Different Catalysts

| Catalyst | Main Products | Conversion of BPE | Reference |

|---|---|---|---|

| NiMoPS | Toluene (30%), Phenol (30%) | 100% | mdpi.com |

| NiMoPR | Toluene (43%), Phenol (14%) | 100% | mdpi.com |

| Pd on Al2O3/SiO2 | Toluene, Phenol | 100% | nih.gov |

This table summarizes findings for the model compound BPE, which provides a basis for understanding the potential hydrogenolysis of this compound derivatives.

Acidolysis and Base-Catalyzed Reaction Mechanisms

Acid and base catalysis can significantly influence the reaction pathways of this compound.

Acid-Catalyzed Reactions: In the presence of an acid catalyst, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). This facilitates the formation of a benzyl carbocation, which can then undergo various reactions such as elimination to form an alkene, or substitution with other nucleophiles present in the reaction mixture. The CO2-promoted hydrogenolysis in methanol, for example, benefits from the in-situ formation of methylcarbonic acid, which creates a more acidic environment. rsc.org

Base-Catalyzed Reactions: While less common for simple alcohols unless a stronger acid is present, base catalysis can play a role in specific transformations. For instance, in the transesterification of oils to produce biodiesel, a base catalyst is essential. bme.hu While not directly applicable to this compound itself, this illustrates the role of base catalysis in reactions involving alcohols. In the context of related compounds, the basicity of the catalyst has been shown to be a key factor in its activity. bme.hu

Kinetic Modeling and Rate Constant Determinations

The rate of reactions involving this compound is dependent on several factors, including catalyst properties, reactant concentrations, temperature, and pressure. Kinetic modeling helps to understand these relationships and predict reaction outcomes.

Influence of Catalyst Loading and Concentration on Reaction Rates

The amount of catalyst used in a reaction can have a significant impact on the reaction rate and product yield. In many catalytic processes, increasing the catalyst loading initially leads to a proportional increase in the reaction rate, as more active sites are available for the reactants.

For example, in the production of biodiesel from sunflower oil using a CaO/ZnO catalyst, the yield of fatty acid methyl esters (FAME) increased as the catalyst amount was raised to a certain point (3 wt.%), after which it remained constant. bme.hu This suggests that beyond a certain catalyst loading, the reaction becomes limited by other factors, such as mass transfer or the concentration of the reactants.

Similarly, in methanol synthesis, kinetic models are developed to account for the catalyst activity. mpg.deresearchgate.net These models often incorporate terms that relate the reaction rate to the number of active sites, which is a function of the catalyst loading and its physical state.

Temperature and Pressure Dependence of Reaction Kinetics

Temperature and pressure are fundamental parameters that control reaction kinetics.

Pressure Dependence: Pressure primarily affects reactions involving gases, where it influences the concentration of reactants and can shift the position of equilibrium for reactions where there is a change in the number of moles of gas. In the synthesis of methanol from syngas, higher pressures increase the reaction rate and favor the formation of products due to a decrease in the number of moles. researchgate.netrug.nlutwente.nl For reactions in the liquid phase, such as the CO2-promoted hydrogenolysis of benzylic alcohols, increasing the pressure of CO2 was found to enhance the reaction conversion. rsc.org This effect was attributed to a decrease in mass transfer resistance and an increase in the solubility of hydrogen. rsc.org

Theoretical studies on related reactions, such as the association of benzyl and vinyl radicals, also show a clear dependence of the rate constants on both temperature and pressure. osti.gov

Table 3: General Effects of Kinetic Parameters on Reaction Rates

| Parameter | General Effect on Rate | Example System | Reference |

|---|---|---|---|

| Catalyst Loading | Increases rate up to a certain optimum | Biodiesel Production | bme.hu |

| Temperature | Increases rate constant (Arrhenius), but can negatively affect equilibrium for exothermic reactions | Methanol Synthesis | researchgate.netrug.nl |

| Pressure | Increases rate for gas-phase reactions with mole reduction; can enhance solubility and mass transfer | Methanol Synthesis, CO2-promoted Hydrogenolysis | rsc.orgrug.nl |

This table provides a generalized overview based on principles observed in related chemical systems.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl chloride |

| Benzyl alcohol |

| Benzyl methyl ether |

| Benzyl phenyl ether (BPE) |

| Carbon dioxide |

| Carbon monoxide |

| Cyclohexanol |

| Ethanol |

| Fatty acid methyl esters (FAME) |

| Hydrogen |

| Isopropanol |

| Methanol |

| Methylcarbonic acid |

| Phenol |

| Toluene |

| Water |

| CaO/ZnO |

| NiMoPS |

| NiMoPR |

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in transition metal-catalyzed reactions, as it can significantly influence reaction rates, pathways, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In the context of the rhodium-catalyzed dehydrogenative cyclization of this compound, the solvent plays a multifaceted role, affecting catalyst solubility, reactant conformation, and the energetics of key mechanistic steps such as C-H activation and reductive elimination.

General Principles of Solvent Effects in Rhodium-Catalyzed Dehydrogenative Coupling:

Polarity and Coordination: The polarity of the solvent can influence the stability of charged or highly polar intermediates. In rhodium catalysis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or ethers like 1,2-dichloroethane (B1671644) (DCE) are often employed. rsc.org These solvents are capable of dissolving the catalyst, substrate, and additives while being relatively non-coordinating to the metal center, which could otherwise inhibit catalysis.

Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can interact with the catalyst or substrate through hydrogen bonding. In the case of this compound, a protic solvent could potentially interfere with the initial alcohol-to-alkoxide transformation at the rhodium center. Conversely, in some systems, a protic solvent can act as a proton shuttle, facilitating certain mechanistic steps. For related C-H activation/cyclization reactions, alcoholic solvents like methanol have been used, sometimes leading to interesting side reactions or stereochemical outcomes. rsc.org

High-Temperature Reactions: Dehydrogenative couplings often require elevated temperatures to overcome activation barriers. Therefore, high-boiling point solvents such as mesitylene, toluene, or xylenes (B1142099) are frequently used. These nonpolar aromatic solvents are generally poor coordinators, leaving the metal center more accessible for catalysis.

The selectivity of the reaction—favoring the desired intramolecular C-C bond formation over potential intermolecular reactions or oxidation of the alcohol to the corresponding aldehyde without cyclization—is also tied to the solvent environment. The solvent can influence the conformational equilibrium of the this compound substrate, pre-organizing it for effective intramolecular C-H activation. A solvent that promotes a folded conformation, bringing the benzyl C-H bond into proximity with the rhodium center coordinated to the hydroxyl group, would be expected to enhance the rate and selectivity of the cyclization.

Based on optimization studies for analogous rhodium-catalyzed C-H functionalization reactions, a screening of solvents would likely reveal a significant impact on the yield of dibenz[b,f]oxepine. Below is a hypothetical representation of such a screening, illustrating the type of data required for a full analysis.

Note: The following table is a representative example based on typical solvent screenings for similar catalytic reactions and is for illustrative purposes only. Specific experimental data for the cyclization of this compound was not available in the searched literature.

Representative Data Table: Effect of Solvent on a Model Rh-Catalyzed Dehydrogenative Cyclization

| Entry | Solvent | Polarity (Dielectric Constant) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 2.38 | 65 |

| 2 | 1,4-Dioxane | 2.21 | 78 |

| 3 | Tetrahydrofuran (THF) | 7.58 | 52 |

| 4 | 1,2-Dichloroethane (DCE) | 10.36 | 85 |

| 5 | Dimethylformamide (DMF) | 36.7 | 40 |

| 6 | Acetonitrile (B52724) | 37.5 | 33 |

| 7 | Mesitylene | 2.27 | 91 |

Conditions: Hypothetical reaction with Rh catalyst, substrate, and oxidant at a specified temperature for 24h. Yields are illustrative.

This illustrative data suggests that very high polarity, coordinating solvents like DMF or acetonitrile might be detrimental, potentially by competing for coordination sites on the rhodium catalyst. Moderately polar, less coordinating solvents (DCE) or high-boiling nonpolar solvents (mesitylene) often provide the best results in such systems.

Intermediates and Transition State Characterization

The intramolecular dehydrogenative coupling of this compound to dibenz[b,f]oxepine, catalyzed by a rhodium complex, proceeds through a series of well-defined organometallic intermediates and transition states. While direct spectroscopic observation of every species in the catalytic cycle for this specific substrate is challenging, a consensus mechanism can be constructed based on extensive studies of related rhodium-catalyzed C-H activation reactions. rsc.orgnih.gov

The catalytic cycle is generally understood to involve the following key stages and transient species:

Initial Coordination and Alkoxide Formation: The reaction initiates with the coordination of the hydroxyl group of this compound to the rhodium(III) catalyst. This is followed by deprotonation, often assisted by a basic acetate (B1210297) or carbonate co-catalyst, to form a rhodium-alkoxide species. This step is crucial as the tethered alkoxide acts as an internal directing group.

C-H Activation and Rhodacycle Intermediate: The pivotal step is the intramolecular C-H bond activation. The rhodium-alkoxide intermediate positions the catalyst in close proximity to one of the C-H bonds on the neighboring benzyl ring. The C-H bond is then cleaved via a concerted metalation-deprotonation (CMD) mechanism. This process involves a six-membered cyclometalated transition state and leads to the formation of a stable five-membered rhodacycle intermediate . This intermediate is a key, often isolable or characterizable, species in many related C-H activation reactions. The formation of this metallacycle is generally favored over intermolecular reactions due to the chelation effect. nih.gov

Reductive Elimination and Product Formation: The final stage of the catalytic cycle is the C-C bond-forming step. The aryl group on the rhodium center and the benzylic carbon of the original tether reductively eliminate to form the new C-C bond of the dibenz[b,f]oxepine ring system. This step regenerates a rhodium(I) species.

Catalyst Regeneration: The rhodium(I) species is then re-oxidized to the active rhodium(III) state by a terminal oxidant (such as copper salts, silver salts, or even air), closing the catalytic cycle.

Transition State Characterization:

C-H Activation Transition State: The transition state for the C-H activation step is of significant interest. Computational studies on related systems suggest a concerted process where the rhodium center binds to the hydrogen atom while the basic ligand (e.g., acetate) abstracts the proton, without a change in the metal's oxidation state. nih.gov This CMD pathway is often lower in energy than an oxidative addition pathway for Rh(III) catalysts.

The characterization of these transient species often relies on a combination of techniques, including kinetic studies, isotopic labeling experiments (to determine kinetic isotope effects), and DFT calculations to map the potential energy surface of the reaction. rsc.org For example, a significant kinetic isotope effect upon deuteration of the benzylic C-H bond would provide strong evidence that C-H bond cleavage is involved in the rate-determining step of the reaction.

Theoretical and Computational Investigations of 2 Benzylphenyl Methanol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations offer a detailed picture of the electronic and geometric properties of (2-Benzylphenyl)methanol at the atomic level. These methods are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties of organic compounds like this compound due to its balance of computational cost and accuracy. DFT methods are used to determine the molecule's most stable three-dimensional structures (conformers) and to probe its electronic characteristics. researchgate.netscielo.br

Studies on similar molecular frameworks, such as 2-substituted phenols and N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrate that the conformational landscape is often governed by subtle intramolecular interactions, including hydrogen bonding and steric effects. researchgate.netscielo.br For this compound, DFT calculations can map the potential energy surface (PES) by systematically rotating the bonds connecting the phenyl, benzyl (B1604629), and methanol (B129727) groups. This exploration reveals the relative energies of different conformers and the energy barriers separating them. scielo.br The most stable conformers are those that minimize steric repulsion and maximize stabilizing interactions.

Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and delocalization effects that influence the molecule's stability and reactivity. nih.govnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Conformers

This table illustrates the type of data that can be generated through DFT calculations. The values are for illustrative purposes and would be determined by specific computational studies.

| Conformer | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Conf-1 (Global Minimum) | 0.00 | -6.50 | -0.25 | 6.25 | 1.8 |

| Conf-2 | 1.25 | -6.55 | -0.20 | 6.35 | 2.1 |

| Conf-3 | 2.10 | -6.60 | -0.15 | 6.45 | 2.5 |

While DFT is widely used, other computational methods also contribute to a comprehensive understanding of this compound.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality data for the geometries and relative energies of different conformers. While computationally more demanding than DFT, they can be crucial for validating the results of less computationally expensive methods.

Semi-Empirical Methods: These methods, such as AM1, PM3, and the Extended Hückel method, use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.dewikipedia.orglibretexts.org This makes them significantly faster than DFT or ab initio methods, allowing for the rapid exploration of large molecules or complex reaction pathways. google.com Although generally less accurate, they can be valuable for initial conformational searches and for studying very large systems where higher-level calculations are not feasible. nih.gov The accuracy of semi-empirical methods has been a subject of continuous development, with newer parameterizations improving their performance for specific classes of molecules, such as proteins. nih.gov

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is an indispensable tool for mapping the intricate details of chemical reactions involving this compound. It allows for the characterization of reaction mechanisms, the identification of key intermediates and transition states, and the prediction of reaction outcomes under various conditions.

A fundamental aspect of understanding a chemical reaction is the determination of its activation energy, which dictates the reaction rate. fiveable.me Computational methods are adept at locating the transition state (TS) structure—the highest energy point along the reaction coordinate. masterorganicchemistry.com For reactions involving this compound, such as its oxidation or etherification, computational modeling can be used to compare different possible reaction pathways.

For instance, in a hypothetical oxidation reaction, calculations can determine whether the initial step is the abstraction of a hydrogen atom from the hydroxyl group or from the benzylic position. By calculating the activation energies for both pathways, the kinetically favored route can be identified. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. masterorganicchemistry.comresearchgate.net

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways of this compound

This table provides a conceptual example of how activation energies for different reaction pathways can be compared.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Hydroxyl H-abstraction | TS1 | 15.2 |

| Benzylic H-abstraction | TS2 | 12.8 |

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction rates and outcomes. chemrxiv.org In silico modeling of solvent effects can be achieved through two primary approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. scielo.br This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. researchgate.net

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. chemrxiv.org This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. nih.gov For a molecule like this compound, where the hydroxyl group can act as a hydrogen bond donor and acceptor, explicit solvent models can provide a more accurate picture of its behavior in protic solvents like methanol or water. chemrxiv.org Studies on related systems have shown that explicit solvent molecules can stabilize transition states and intermediates, thereby altering reaction barriers. chemrxiv.org

Computational modeling is crucial for understanding and predicting the role of catalysts in reactions involving this compound. In catalyzed reactions, the interaction between the catalyst and the substrate is key to lowering the activation energy.

DFT calculations can be used to model the interaction of this compound with a catalyst surface or a molecular catalyst. mdpi.comacs.org For example, in a metal-catalyzed hydrogenation, modeling can reveal how the molecule adsorbs onto the metal surface and how this interaction facilitates the cleavage of specific bonds. acs.orgnih.gov The model can also predict how different catalyst morphologies or compositions might affect the reaction's selectivity and efficiency. acs.org

By combining calculations of catalyst-substrate interactions with the exploration of reaction pathways, a complete catalytic cycle can be computationally modeled. researchgate.net This allows for the prediction of the most likely reaction mechanism and can guide the design of new and improved catalysts for transformations of this compound. rsc.orgnih.gov For instance, in the acid-catalyzed cleavage of related benzyl phenyl ethers, the reaction mechanism is shown to be dependent on the solvent, which acts as a nucleophile. researchgate.net Computational studies can elucidate these subtle but critical mechanistic details.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its conformational landscape and the nature of its intermolecular interactions.

Conformational Analysis:

MD simulations would typically be performed using a force field, such as MMFF94 or AMOEBA, which are parameterized to model organic molecules. researchgate.net The simulation would involve placing the molecule in a solvent box, often methanol or water, to mimic solution-phase behavior. researchgate.netnih.govrsc.orgmdpi.com By simulating the system for a sufficient duration (nanoseconds to microseconds), a trajectory of the molecule's motion can be generated.

Analysis of this trajectory would reveal the most populated conformational states and the energy barriers between them. Key dihedral angles to monitor would be those defining the rotation of the phenyl rings relative to each other and the orientation of the hydroxyl group. It is anticipated that the molecule would exhibit several low-energy conformations, likely influenced by weak intramolecular interactions such as π-π stacking between the aromatic rings and potential hydrogen bonding involving the hydroxyl group. gatech.edu

Intermolecular Interactions:

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties, such as solubility and boiling point, as well as its reactivity. MD simulations can elucidate the specific types of intermolecular forces at play.

The primary intermolecular interactions for this compound would include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks with other this compound molecules or with protic solvents like methanol. rsc.org

π-Interactions: The electron-rich phenyl rings can engage in π-π stacking interactions with neighboring aromatic rings.

MD simulations allow for the calculation of radial distribution functions, which can reveal the average distances and coordination numbers of interacting species. For instance, the oxygen-oxygen radial distribution function in a simulation of pure this compound would provide information about the extent of hydrogen bonding.

A hypothetical data table summarizing the expected primary intermolecular interactions and their estimated relative strengths is presented below.

| Interaction Type | Interacting Groups | Estimated Relative Strength |

| Hydrogen Bonding | -OH --- -OH | Strong |

| π-π Stacking | Phenyl Ring --- Phenyl Ring | Moderate |

| Dipole-Dipole | -OH --- Phenyl Ring | Weak |

| London Dispersion | Entire Molecule | Significant (cumulative) |

This table is a predictive representation based on the functional groups present in this compound and general principles of intermolecular forces.

Structure-Reactivity Relationship Prediction via Computational Tools

Computational chemistry provides a suite of tools to predict the reactivity of a molecule based on its electronic structure. For this compound, these methods can identify the most likely sites for chemical reactions and provide insights into potential reaction mechanisms.

Quantum Mechanical Calculations:

Methods like Density Functional Theory (DFT) are commonly employed to calculate the electronic properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be used to determine:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the π-systems of the aromatic rings are expected to be electron-rich centers.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The distribution of these orbitals on the molecule highlights the most reactive sites.

Atomic Charges: Calculating the partial charges on each atom can further pinpoint reactive centers.

Predicting Reaction Pathways:

Computational tools can be used to model potential reaction pathways, such as the oxidation of the methanol group to an aldehyde or carboxylic acid, or electrophilic substitution on the aromatic rings. By calculating the activation energies for different pathways, the most favorable reaction can be predicted. For instance, the oxidation of diphenylmethanol, a related compound, has been studied theoretically to elucidate the reaction mechanism. researchgate.net

A hypothetical data table summarizing predicted reactivity based on computational analysis is provided below.

| Reactive Site | Predicted Type of Reactivity | Computational Evidence |

| Hydroxyl (-OH) group | Nucleophilic, Prone to Oxidation | High negative electrostatic potential on oxygen, HOMO density |

| Aromatic Rings | Prone to Electrophilic Substitution | High π-electron density, HOMO distribution |

| Benzylic C-H bonds | Susceptible to Radical Abstraction | Weaker bond dissociation energy compared to aromatic C-H |

This table is a predictive representation based on the functional groups present in this compound and established principles of chemical reactivity.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Benzylphenyl Methanol

Development of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the detailed structural analysis of (2-Benzylphenyl)methanol, providing insights into its isomeric forms, stereochemistry, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. It is particularly crucial for distinguishing between isomers and analyzing the stereochemistry of compounds like this compound. magritek.com

In the ¹H NMR spectrum of this compound, specific chemical shifts and splitting patterns of the protons provide a fingerprint of the molecule's structure. The protons of the benzyl (B1604629) group and the phenyl ring, as well as the methylene (B1212753) and hydroxyl protons, will resonate at characteristic frequencies, allowing for their unambiguous assignment. Furthermore, techniques like the Nuclear Overhauser Effect (nOe) can be employed to determine the spatial proximity of protons, which is vital for confirming the relative stereochemistry of the molecule. wordpress.com For complex molecules, derivatization into more rigid structures, such as acetonides from 1,3-diols, can accentuate differences in the ¹³C NMR spectra, aiding in stereochemical assignments. wordpress.com

Key Applications of NMR in the Analysis of this compound:

Structural Verification: Confirmation of the connectivity of atoms within the molecule.

Isomer Differentiation: Distinguishing this compound from its isomers, such as (3-benzylphenyl)methanol and (4-benzylphenyl)methanol, based on the unique chemical shifts and coupling constants of the aromatic protons.

Stereochemical Determination: Elucidating the three-dimensional arrangement of atoms, if chiral centers are present.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₂ (benzyl) | ~4.0 | ~65 |

| CH₂OH | ~4.6 | ~63 |

| Aromatic CH | 7.1 - 7.5 | 127 - 142 |

| Aromatic C (quaternary) | - | 138 - 145 |

| OH | Variable | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. esisresearch.orgaps.org These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. bellevuecollege.eduuibk.ac.at

For this compound, the IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. pressbooks.pubopenstax.orglibretexts.orglibretexts.org The presence of aromatic rings will be indicated by C-H stretching vibrations typically appearing between 3000 and 3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. pressbooks.publibretexts.org The C-O stretching vibration of the primary alcohol will be observed in the 1000-1260 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and the C-C skeletal vibrations are typically strong and well-defined. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign the vibrational frequencies observed in the experimental IR and Raman spectra, providing a more detailed understanding of the molecule's vibrational modes. nih.gov

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-O | Stretching | 1000-1260 | Observable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₄H₁₄O), the molecular weight is approximately 198.26 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orglibretexts.org For this compound, significant fragment ions could include the tropylium (B1234903) ion (m/z 91) from the benzyl group and various other fragments resulting from the cleavage of the phenyl and benzyl rings. youtube.comcore.ac.uk Analysis of these fragmentation patterns helps to confirm the structure of the molecule. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 198 | [C₁₄H₁₄O]⁺ (Molecular Ion) |

| 180 | [C₁₄H₁₂]⁺ (Loss of H₂O) |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Method Development and Validation for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of moderately polar to nonpolar compounds. pensoft.netsrce.hr For the analysis of this compound, a C18 or C8 column is typically employed as the stationary phase. nih.govjpionline.org

Method development involves optimizing several parameters to achieve good separation, peak shape, and analysis time. srce.hrjneonatalsurg.com These parameters include the composition of the mobile phase (typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. pensoft.netsrce.hr The detection is usually carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance. nih.govjpionline.org

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to ICH guidelines. jneonatalsurg.com This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jneonatalsurg.comscispace.com

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-FTIR)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scispace.comrsc.org this compound, being sufficiently volatile, is well-suited for GC analysis. The use of advanced detectors, such as a Fourier Transform Infrared (FTIR) spectrometer (GC-FTIR), provides an additional dimension of analysis. phytopharmajournal.commdpi.com

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. scispace.comresearchgate.net The retention time, the time it takes for a compound to elute from the column, is a characteristic property used for identification.

Coupling GC with an FTIR detector allows for the acquisition of an infrared spectrum of each component as it elutes from the column. phytopharmajournal.com This provides real-time functional group information, which greatly enhances the confidence in peak identification, especially in complex mixtures. mdpi.com This hyphenated technique combines the high separation power of GC with the specific identification capabilities of FTIR.

Table 5: Typical GC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and accuracy. This technique is widely employed for the separation and quantification of compounds in various matrices. While specific HPTLC studies on this compound are not extensively documented in publicly available literature, the principles of the technique allow for the description of its potential applications in the analysis of this compound.

HPTLC operates on the same fundamental principles as traditional TLC, involving a stationary phase (commonly silica (B1680970) gel pre-coated on a plate) and a mobile phase (a solvent or mixture of solvents) that moves up the plate by capillary action. The separation of components in a mixture is achieved based on their differential partitioning between the stationary and mobile phases.

Key aspects of HPTLC that would be relevant for the analysis of this compound include:

Stationary Phase: For a moderately polar compound like this compound, HPTLC plates pre-coated with silica gel 60F254 would be a suitable choice. The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under UV light at 254 nm.

Mobile Phase Development: The selection of an appropriate mobile phase is crucial for achieving good separation. A typical mobile phase for a compound of this nature would consist of a mixture of a non-polar solvent (like toluene (B28343) or hexane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to modulate the retention factor (Rf) values. The optimal ratio would be determined experimentally to ensure clear separation from any impurities or other components in a sample mixture. For instance, mobile phases such as toluene:ethyl acetate:formic acid have been used for the separation of other aromatic compounds. researchgate.netnih.gov

Sample Application: In HPTLC, samples are applied as narrow bands using automated applicators, which ensures precision and reproducibility.

Detection and Quantification: After development, the plate is dried, and the separated bands can be visualized under UV light. Densitometric scanning is then used for quantification, where a scanner measures the absorbance or fluorescence of the spots. This allows for the determination of the concentration of this compound in a sample. The limit of detection (LOD) and limit of quantification (LOQ) can be established to validate the method's sensitivity. nih.govphcogres.com

HPTLC could be a valuable tool for the quality control of this compound, allowing for rapid and efficient screening for impurities, monitoring reaction progress during its synthesis, and establishing a chemical fingerprint.

Advanced X-ray Crystallography for Solid-State Structural Analysis

In a study of (2-Methylphenyl)(phenyl)methanol, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the trigonal space group R3. nih.govresearchgate.net The analysis provides a wealth of structural information, including the bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.

A key feature of the molecular structure of (2-Methylphenyl)(phenyl)methanol is the relative orientation of the two aromatic rings. The two rings are nearly orthogonal to each other, with a dihedral angle of 87.78 (8)°. nih.govresearchgate.net The hydroxyl group is observed to be nearly coplanar with the benzene (B151609) ring to which it is attached.

The crystal packing of (2-Methylphenyl)(phenyl)methanol is primarily governed by intermolecular hydrogen bonding. Specifically, the hydroxyl groups of six individual molecules participate in a network of O-H···O hydrogen bonds, forming a hexameric aggregate with an R⁶₆(12) ring motif. nih.govresearchgate.net These hexameric units then stack along the c-axis of the crystal lattice.

The detailed crystal data for (2-Methylphenyl)(phenyl)methanol is summarized in the table below. This data serves as a valuable reference for understanding the solid-state behavior of this compound and other related aromatic alcohols.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₄O | nih.govresearchgate.net |

| Molecular Weight | 198.25 g/mol | nih.govresearchgate.net |

| Crystal System | Trigonal | nih.govresearchgate.net |

| Space Group | R3 | nih.govresearchgate.net |

| Unit Cell Dimensions | a = 23.013 (2) Å | nih.govresearchgate.net |

| c = 10.6067 (11) Å | ||

| Unit Cell Volume | 4864.8 (7) ų | nih.govresearchgate.net |

| Z (Molecules per unit cell) | 18 | nih.govresearchgate.net |

| Calculated Density (Dx) | 1.218 Mg m⁻³ | nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.govresearchgate.net |

| Temperature | 100 K | nih.govresearchgate.net |

| Dihedral Angle between Rings | 87.78 (8) ° | nih.govresearchgate.net |

| Hydrogen Bonding Motif | Hexameric aggregate (R⁶₆(12) loop) | nih.govresearchgate.net |

Biological and Biomedical Research Applications of 2 Benzylphenyl Methanol Derivatives

Design and Synthesis of Natural Product Analogs Featuring the Benzylphenylmethanol Moiety

There is currently no publicly available research detailing the design and synthesis of natural product analogs that specifically incorporate the (2-benzylphenyl)methanol moiety. While the synthesis of various complex molecules containing benzyl (B1604629) and phenyl groups is a common pursuit in medicinal chemistry, the use of this compound as a distinct starting scaffold for creating analogs of natural products has not been a reported focus of research.

Investigations into Pharmacological Activities

Direct pharmacological studies on this compound derivatives are not found in the current body of scientific literature. The following subsections reflect the absence of specific research in these areas.

Antioxidant Property Studies

No specific studies evaluating the antioxidant properties of this compound derivatives have been published. While related compounds, such as other biphenyl (B1667301) methanol (B129727) derivatives, have been generally suggested to possess antioxidant potential, there is no empirical data to substantiate this for the this compound structure.

Antiviral Activity Evaluation (e.g., anti-HIV)

Mechanism of Action Studies at the Molecular Level

In the absence of identified bioactive derivatives of this compound, no mechanism of action studies at the molecular level have been conducted or reported.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Detailed structure-activity relationship (SAR) studies are contingent on the identification of a series of bioactive compounds. As no such series of this compound derivatives with confirmed biological activity has been reported, SAR studies have not been performed.

Substituent Effects on Biological Efficacy

The effect of different substituents on the biological efficacy of this compound derivatives remains unexplored due to the lack of foundational research identifying any primary biological activity.

Ligand-Target Interaction Analysis (e.g., Molecular Docking)

Ligand-target interaction analysis, particularly through computational methods like molecular docking, is a cornerstone in the development of derivatives from a core scaffold like this compound. This technique predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a target molecule, typically a protein or enzyme, to form a stable complex. researchgate.net Understanding these interactions at a molecular level is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors.

Molecular docking studies provide critical insights into the binding mechanisms of benzyl-containing compounds. For instance, in a study of N-substituted benzyl/phenyl acetamide (B32628) derivatives designed as anti-HIV agents, molecular docking was used to understand their interaction with the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov The analysis revealed that the most effective compounds bound deeply within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of the enzyme. nih.govnih.gov This computational validation helps to explain the observed biological activity and confirms the potential of the pyrazolobenzothiazine ring system as a promising lead structure for developing new anti-HIV agents. nih.gov

Similarly, docking analyses have been applied to understand the inhibitory activity of N-benzyl derivatives against other therapeutic targets. In one study, N-benzyl-2,2,2-trifluoroacetamide was subjected to molecular docking to explore its potential inhibition of AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol (B1674476) 14 alpha-demethylase (CYP51), which are key targets for antibacterial and antifungal drugs. researchgate.net The low docking energy observed in these simulations suggests favorable binding interactions, indicating that the compound could be a candidate for further drug development. researchgate.net

These computational approaches allow researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. sk.ru This detailed structural information is invaluable for the rational design of new derivatives with improved binding affinity and specificity.

Table 1: Molecular Docking Results for N-Benzyl and N-Allyl Aniline (B41778) Derivatives Against Key Enzymes

This table presents the binding affinities (in kcal/mol) of selected aniline derivatives against human carbonic anhydrase isoforms (hCA I, hCA II) and acetylcholinesterase (AChE), as determined by molecular docking simulations. Lower binding energy values indicate a higher predicted binding affinity.

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

| N-benzyl aniline derivative (1a) | hCA I | -9.1 |

| N-benzyl aniline derivative (1a) | hCA II | -8.8 |

| N-benzyl aniline derivative (1a) | AChE | -9.3 |

Data sourced from a molecular docking study on N-benzyl and N-allyl aniline derivatives. researchgate.net

Preclinical Development and Lead Optimization Strategies

Following the identification of a "hit" or a "lead" compound from initial screening, the preclinical development phase focuses on optimizing this molecule to create a viable drug candidate. Lead optimization is an iterative process that aims to enhance a compound's desirable properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing potential toxicity. patsnap.comdanaher.com This multifaceted phase combines computational modeling, synthetic medicinal chemistry, and biological testing. patsnap.com

A fundamental strategy in lead optimization is the analysis of the Structure-Activity Relationship (SAR) . patsnap.com SAR studies involve systematically modifying the chemical structure of a lead compound to identify which functional groups and structural features are critical for its biological activity. patsnap.com For example, in research on N-benzyl phenethylamine (B48288) derivatives as 5-HT2A receptor agonists, structural variations were made to both the phenethylamine and the N-benzyl portions of the molecule. nih.gov This systematic approach revealed that N-(2-hydroxybenzyl) substituted compounds generally showed the highest functional activity. nih.gov The study also found that increasing the size of certain substituents led to a drop in activity, providing clear directions for future modifications. nih.gov